molecular formula C10H14O8 B020035 dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate CAS No. 4539-77-9

dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate

Cat. No.: B020035
CAS No.: 4539-77-9
M. Wt: 262.21 g/mol
InChI Key: AEYYDCMADDBIJM-DKXJUACHSA-N
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Description

Cyclocytidine hydrochloride is a synthetic nucleoside analogue that has been widely studied for its antiviral and anticancer properties. It is a prodrug of cytarabine, which is used in the treatment of acute myeloid leukemia. Cyclocytidine hydrochloride is known for its ability to inhibit DNA synthesis by affecting DNA polymerase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclocytidine hydrochloride can be synthesized through a multi-step process starting from cytidine. One common method involves the conversion of cytidine to 3’-deoxy-3’-organosulfonyl cytidine, followed by refluxing in the absence of base to produce 2,3’-O-cyclocytidine. This intermediate is then converted to cyclocytidine hydrochloride .

Industrial Production Methods: The industrial production of cyclocytidine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the conversion of cytidine to the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyclocytidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its structure and enhance its biological activity.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclocytidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Cyclocytidine hydrochloride exerts its effects by inhibiting DNA polymerase activity, which is essential for DNA synthesis and replication. This inhibition leads to the disruption of viral DNA synthesis, making it effective against DNA viruses such as hepatitis B virus. Additionally, it has shown activity against RNA viruses by interrupting the activity of RNA polymerase .

Comparison with Similar Compounds

Cyclocytidine hydrochloride’s unique mechanism of action and broad range of applications make it a valuable compound in scientific research and medicine.

Properties

IUPAC Name

dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O8/c1-13-9(11)7-5-6(16-3-17-7)8(10(12)14-2)18-4-15-5/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYYDCMADDBIJM-DKXJUACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C(C(OCO2)C(=O)OC)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2[C@@H]([C@H](OCO2)C(=O)OC)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate

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